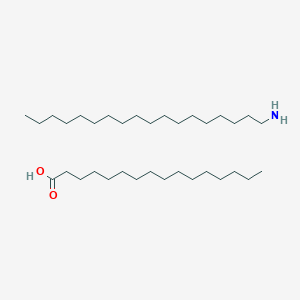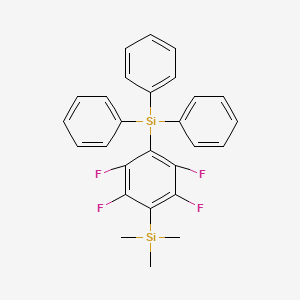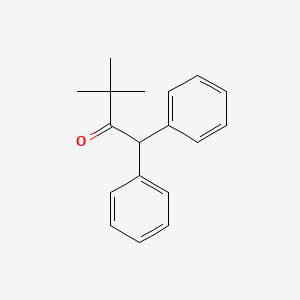
2-(Diphenylmethylidene)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethylidene)butanedioic acid is an organic compound characterized by a butanedioic acid backbone with a diphenylmethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethylidene)butanedioic acid typically involves the condensation of benzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylmethylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Diphenylmethylidene)butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-(Diphenylmethylidene)butanedioic acid involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit HIV reverse transcriptase, integrase, and protease. Docking studies have shown that the compound binds to the active sites of these enzymes, preventing the virus from replicating . Additionally, its antifungal activity is linked to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways .
Comparaison Avec Des Composés Similaires
Fumaric Acid: Shares a similar butenedioic acid structure but lacks the diphenylmethylidene substituent.
Maleic Acid: Another butenedioic acid isomer with different stereochemistry.
2-(Diphenylmethylidene)malonic Acid: A structurally related compound with similar biological activities.
Uniqueness: 2-(Diphenylmethylidene)butanedioic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a multi-target inhibitor in HIV therapy and its potential antifungal activity set it apart from other similar compounds .
Propriétés
Numéro CAS |
5693-09-4 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-benzhydrylidenebutanedioic acid |
InChI |
InChI=1S/C17H14O4/c18-15(19)11-14(17(20)21)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |
Clé InChI |
GIQJJONBEIEFCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)





![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)



![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)
